molecular formula C30H27ClN6O B388040 5-AMINO-3-[(1Z)-2-{2-[(4-CHLOROPHENYL)METHOXY]-4-(DIETHYLAMINO)PHENYL}-1-CYANOETH-1-EN-1-YL]-1-PHENYL-1H-PYRAZOLE-4-CARBONITRILE

5-AMINO-3-[(1Z)-2-{2-[(4-CHLOROPHENYL)METHOXY]-4-(DIETHYLAMINO)PHENYL}-1-CYANOETH-1-EN-1-YL]-1-PHENYL-1H-PYRAZOLE-4-CARBONITRILE

Cat. No.: B388040
M. Wt: 523g/mol
InChI Key: NVZRSOXRWIAAIS-XQNSMLJCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-AMINO-3-[(1Z)-2-{2-[(4-CHLOROPHENYL)METHOXY]-4-(DIETHYLAMINO)PHENYL}-1-CYANOETH-1-EN-1-YL]-1-PHENYL-1H-PYRAZOLE-4-CARBONITRILE is a complex organic compound with a unique structure that includes various functional groups such as amino, cyano, and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-AMINO-3-[(1Z)-2-{2-[(4-CHLOROPHENYL)METHOXY]-4-(DIETHYLAMINO)PHENYL}-1-CYANOETH-1-EN-1-YL]-1-PHENYL-1H-PYRAZOLE-4-CARBONITRILE typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes may include:

    Nucleophilic substitution reactions: to introduce the amino and cyano groups.

    Aromatic substitution reactions: to attach the phenyl and chlorobenzyl groups.

    Cyclization reactions: to form the pyrazole ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

5-AMINO-3-[(1Z)-2-{2-[(4-CHLOROPHENYL)METHOXY]-4-(DIETHYLAMINO)PHENYL}-1-CYANOETH-1-EN-1-YL]-1-PHENYL-1H-PYRAZOLE-4-CARBONITRILE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Catalysts: Such as palladium on carbon for hydrogenation reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines.

Scientific Research Applications

5-AMINO-3-[(1Z)-2-{2-[(4-CHLOROPHENYL)METHOXY]-4-(DIETHYLAMINO)PHENYL}-1-CYANOETH-1-EN-1-YL]-1-PHENYL-1H-PYRAZOLE-4-CARBONITRILE has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-AMINO-3-[(1Z)-2-{2-[(4-CHLOROPHENYL)METHOXY]-4-(DIETHYLAMINO)PHENYL}-1-CYANOETH-1-EN-1-YL]-1-PHENYL-1H-PYRAZOLE-4-CARBONITRILE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5-AMINO-3-[(1Z)-2-{2-[(4-CHLOROPHENYL)METHOXY]-4-(DIETHYLAMINO)PHENYL}-1-CYANOETH-1-EN-1-YL]-1-PHENYL-1H-PYRAZOLE-4-CARBONITRILE include:

  • 5-amino-3-{2-[2-[(4-methylbenzyl)oxy]-4-(diethylamino)phenyl]-1-cyanovinyl}-1-phenyl-1H-pyrazole-4-carbonitrile
  • 5-amino-3-{2-[2-[(4-ethylbenzyl)oxy]-4-(diethylamino)phenyl]-1-cyanovinyl}-1-phenyl-1H-pyrazole-4-carbonitrile

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C30H27ClN6O

Molecular Weight

523g/mol

IUPAC Name

5-amino-3-[(Z)-2-[2-[(4-chlorophenyl)methoxy]-4-(diethylamino)phenyl]-1-cyanoethenyl]-1-phenylpyrazole-4-carbonitrile

InChI

InChI=1S/C30H27ClN6O/c1-3-36(4-2)26-15-12-22(28(17-26)38-20-21-10-13-24(31)14-11-21)16-23(18-32)29-27(19-33)30(34)37(35-29)25-8-6-5-7-9-25/h5-17H,3-4,20,34H2,1-2H3/b23-16+

InChI Key

NVZRSOXRWIAAIS-XQNSMLJCSA-N

SMILES

CCN(CC)C1=CC(=C(C=C1)C=C(C#N)C2=NN(C(=C2C#N)N)C3=CC=CC=C3)OCC4=CC=C(C=C4)Cl

Isomeric SMILES

CCN(CC)C1=CC(=C(C=C1)/C=C(\C#N)/C2=NN(C(=C2C#N)N)C3=CC=CC=C3)OCC4=CC=C(C=C4)Cl

Canonical SMILES

CCN(CC)C1=CC(=C(C=C1)C=C(C#N)C2=NN(C(=C2C#N)N)C3=CC=CC=C3)OCC4=CC=C(C=C4)Cl

Origin of Product

United States

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